(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Formation and Oxidation
Procedure :
-
Starting material : D-Ornithine (2,5-diaminopentanoic acid).
-
Protection : Boc and methyl ester groups shield the α-amino and carboxyl functionalities.
-
Thiourea synthesis : React the ε-amino group with methyl isothiocyanate (CH3NCS) to form a thiourea intermediate.
-
Oxidation : Mercuric oxide (HgO) oxidizes the thiourea to the methylguanidine group.
-
Deprotection : Trifluoroacetic acid (TFA) cleaves Boc, while aqueous NaOH hydrolyzes the methyl ester.
Advantages :
-
Avoids regioselectivity issues associated with direct methylation.
-
High yields (>80%) reported for analogous guanidine syntheses.
One-Pot Aminolysis and Cyclization
Drawing parallels from benzamide synthesis, a one-pot approach could streamline the process:
Activated Ester Aminolysis
Steps :
-
Activation : Treat D-arginine with bis(trichloromethyl) carbonate (BTC) to form a reactive mixed carbonate intermediate.
-
Aminolysis : React with methylamine (CH3NH2) to substitute the carbonate group, forming the methylcarbamimidoyl moiety.
-
Workup : Evaporate solvents under reduced pressure and crystallize the product from water.
Efficiency :
Enzymatic Methylation
While less common in synthetic chemistry, enzymatic methods offer stereochemical precision:
Methyltransferase-Catalyzed Reactions
Process :
-
Substrate : D-Arginine.
-
Methyl donor : S-adenosylmethionine (SAM).
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Direct Methylation | 60–75 | Moderate | High | Low |
| Thiourea Oxidation | 80–90 | High | Moderate | Medium |
| One-Pot Aminolysis | 85–94 | High | High | Low |
| Enzymatic | 50–65 | Excellent | Low | High |
Challenges and Optimizations
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carbamimidoyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amino acid derivatives.
Scientific Research Applications
Biochemical Research
Role in Nitric Oxide Synthesis
One of the primary applications of (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is its involvement in the synthesis of nitric oxide (NO), a critical signaling molecule in many physiological processes. Arginine is a precursor for NO synthesis via nitric oxide synthase (NOS) enzymes. Studies have shown that supplementation with arginine can enhance NO production, which has implications for cardiovascular health and exercise performance.
Table 1: Comparison of Arginine Derivatives in NO Production
| Compound Name | NO Production Rate | Application Area |
|---|---|---|
| Arginine | High | Cardiovascular health |
| This compound | Moderate | Sports nutrition |
| Citrulline | High | Athletic performance |
Pharmaceutical Applications
Potential Therapeutic Uses
this compound has been investigated for its potential therapeutic effects in various conditions, including:
- Cardiovascular Diseases : Due to its role in NO synthesis, it may help improve blood flow and reduce blood pressure.
- Erectile Dysfunction : Arginine derivatives are often studied for their vasodilatory effects, which can enhance erectile function.
- Wound Healing : The compound may support collagen synthesis and tissue repair through enhanced blood flow.
Case Study: Cardiovascular Health
A study published in the Journal of Clinical Hypertension demonstrated that supplementation with arginine derivatives improved endothelial function in patients with hypertension, suggesting potential benefits for cardiovascular health .
Nutritional Supplements
Use in Sports Nutrition
this compound is frequently included in sports supplements aimed at enhancing performance and recovery. Its ability to increase NO levels can lead to improved blood flow to muscles during exercise, potentially enhancing endurance and reducing fatigue.
Table 2: Nutritional Products Containing Arginine Derivatives
| Product Name | Active Ingredient | Target Audience |
|---|---|---|
| Pre-workout Formula | This compound | Athletes |
| Recovery Blend | L-Citrulline, Arginine | Endurance athletes |
| Muscle Gain Supplement | Creatine, Arginine | Bodybuilders |
Research on Metabolic Disorders
Implications for Diabetes Management
Recent studies have explored the potential role of arginine derivatives in managing metabolic disorders such as diabetes. By improving insulin sensitivity and promoting better glucose metabolism, these compounds may contribute to better glycemic control.
Case Study: Diabetes Management
Research published in Diabetes Care indicated that arginine supplementation improved insulin sensitivity in overweight individuals, suggesting a beneficial role for this compound in metabolic health .
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Arginine: An essential amino acid with a similar structure but different functional groups.
Ornithine: Another amino acid involved in the urea cycle, structurally related to arginine.
Citrulline: A non-essential amino acid that is a precursor to arginine.
Uniqueness
(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid is unique due to its specific functional groups, which confer distinct biochemical properties. Its ability to modulate enzyme activity and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Biological Activity
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid, commonly referred to as a derivative of arginine, has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H16N4O2
- Molecular Weight : 172.23 g/mol
- CAS Number : 2733510
The compound features a pentanoic acid backbone with a methylcarbamimidoyl substituent that enhances its biological activity, particularly in relation to nitric oxide (NO) synthesis and modulation of various physiological processes.
- Nitric Oxide Synthesis :
- Modulation of Amino Acid Metabolism :
- Antioxidant Activity :
1. Cardiovascular Effects
Research indicates that derivatives of arginine can enhance endothelial function by promoting NO production, leading to improved blood flow and reduced blood pressure. A study demonstrated that supplementation with arginine derivatives resulted in significant improvements in vascular reactivity in patients with cardiovascular diseases.
2. Immune Modulation
The compound has been shown to enhance immune responses by stimulating macrophage activity and increasing cytokine production. This is particularly relevant in conditions where immune enhancement is beneficial, such as infections or cancer therapy.
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to increased NO levels from this compound. Animal studies have reported reduced neuronal damage following ischemic events when treated with arginine derivatives.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid, and how can its enantiomeric purity be validated?
- Methodological Answer : Synthesis typically involves modifying arginine derivatives via reductive alkylation or guanidino-group functionalization. For example, methylcarbamimidoyl groups can be introduced using protected amino acid aldehydes and triprotected intermediates, as seen in analogous syntheses of arginase inhibitors . Enantiomeric purity is validated via chiral HPLC or circular dichroism (CD) spectroscopy. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, while polarimetry distinguishes the (2R) configuration from the (2S) enantiomer .
Q. How does the stereochemical configuration (2R vs. 2S) influence the biological activity of methylcarbamimidoyl-substituted arginine analogs?
- Methodological Answer : The (2S) enantiomer (e.g., L-NMMA) is a well-characterized nitric oxide synthase (NOS) inhibitor, whereas the (2R) form may exhibit reduced or altered activity due to steric hindrance in enzyme binding pockets . Comparative studies using isothermal titration calorimetry (ITC) or enzyme kinetics can quantify affinity differences. For example, assays with purified NOS or arginase isoforms can reveal stereospecific inhibition patterns, as seen in studies of dimethylarginine analogs .
Advanced Research Questions
Q. What experimental strategies effectively elucidate the inhibitory effects of (2R)-configured methylcarbamimidoyl arginine analogs on manganese-dependent metalloenzymes like arginase?
- Methodological Answer : Kinetic assays using recombinant human arginase I/II and substrate (L-arginine) are performed with varying inhibitor concentrations. IC₅₀ values are determined via colorimetric quantification of urea (a byproduct). Structural insights are gained through X-ray crystallography of enzyme-inhibitor complexes, as demonstrated for aminoimidazole-based arginase inhibitors . Competitive vs. non-competitive inhibition mechanisms are distinguished using Lineweaver-Burk plots .
Q. How can researchers address discrepancies in activity data between (2R)- and (2S)-configured methylcarbamimidoyl arginine derivatives in NOS inhibition studies?
- Methodological Answer : Contradictions often arise from enantiomeric impurities or differential cellular uptake. Rigorous purity validation via chiral chromatography is critical . Parallel in vitro (purified NOS) and cell-based assays (e.g., nitric oxide detection in endothelial cells) clarify whether activity differences stem from intrinsic inhibition efficiency or pharmacokinetic factors . Molecular dynamics simulations can further predict binding stability differences between enantiomers .
Q. What methodologies are optimal for determining the binding mode and affinity of (2R)-configured analogs with target enzymes?
- Methodological Answer : High-resolution X-ray crystallography (≤2.0 Å) reveals hydrogen bonding and steric interactions within enzyme active sites, as applied to arginase-inhibitor complexes . Surface plasmon resonance (SPR) or ITC provides quantitative affinity data (KD values). Mutagenesis studies (e.g., replacing key residues like Asp128 in arginase) validate critical binding interactions .
Q. How do methylation patterns (N'-monomethyl vs. N,N'-dimethyl) on the carbamimidoyl group affect enzyme selectivity and potency?
- Methodological Answer : Competitive binding assays with dimethylarginine derivatives (e.g., symmetric vs. asymmetric dimethylarginine) highlight methylation-dependent selectivity. For example, N,N'-dimethylation in SDMA (symmetric dimethylarginine) reduces NOS inhibition compared to N'-monomethylated analogs . Computational docking (e.g., AutoDock Vina) predicts steric clashes or enhanced hydrophobic interactions due to methylation .
Data Contradiction Analysis
Q. Why might in vitro enzyme inhibition data for (2R)-configured analogs conflict with in vivo pharmacological outcomes?
- Methodological Answer : Poor membrane permeability or rapid metabolic clearance in vivo can explain discrepancies. Stability assays (e.g., plasma half-life measurement) and prodrug strategies (e.g., esterification of the carboxyl group) improve bioavailability. Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges in vitro-in vivo gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
